molecular formula C18H20ClN5 B11213608 1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11213608
M. Wt: 341.8 g/mol
InChI Key: LUPOCCFKHGPJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine core scaffold, a structure recognized in medicinal chemistry for its potential as a kinase inhibitor. Compounds within this chemical class, particularly those with substitutions on the phenyl and piperidine rings, have been investigated for their role in modulating key cellular signaling pathways . The structural motif of a pyrazolopyrimidine heterocycle is a known privileged structure in drug discovery, often serving as a bioisostere for purines, which allows it to interact with ATP-binding sites of various enzymes . Research into analogous pyrazolo[3,4-d]pyrimidine derivatives highlights their significant interest in developing therapeutic agents, especially in oncology and immunology. For instance, related molecules are being studied as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical for cell growth, survival, and migration . The PI3Kδ isoform, in particular, is an attractive target for treating inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The mechanism of action for this class of inhibitors typically involves competitive binding at the ATP-binding pocket of the target kinase, often forming key hydrogen bonds with hinge region residues (e.g., Lys-833) and exploiting unique hydrophobic regions to achieve selectivity . This compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for use in human or veterinary diagnosis, therapeutic applications, or any other form of consumption.

Properties

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20ClN5/c1-12-4-3-7-23(10-12)17-15-9-22-24(18(15)21-11-20-17)16-8-14(19)6-5-13(16)2/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3

InChI Key

LUPOCCFKHGPJDX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Sequential Condensation and Cyclization

The classical approach to synthesizing 1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step sequence starting with the formation of the pyrazolo[3,4-d]pyrimidine core. As detailed in recent literature, the synthesis typically proceeds as follows:

  • Initial Condensation : 5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is reacted with formamidine acetate in the presence of anhydrous aluminum chloride (AlCl₃) under reflux conditions in dimethylformamide (DMF). This step forms the pyrimidine ring through a Vilsmeier-Haack-type reaction .

  • Cyclization : The intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) at 80–90°C, introducing the pyrazolo[3,4-d]pyrimidine scaffold.

  • Substitution at Position 4 : The 4-chloro intermediate is treated with 3-methylpiperidine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, yielding the target compound.

Key challenges in this method include controlling regioselectivity during cyclization and minimizing by-products during the substitution step. Yields for the final step typically range from 65% to 78%, depending on the purity of intermediates .

One-Flask Synthesis Using Hexamethyldisilazane

A streamlined one-flask methodology, developed by Huang et al. , offers a high-yield alternative for pyrazolo[3,4-d]pyrimidine derivatives. Adapted for the target compound, the procedure involves:

  • Reagents : 5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole, phosphorus tribromide (PBr₃), and hexamethyldisilazane (HMDS).

  • Conditions :

    • Step 1 : Vilsmeier amidination using PBr₃ in DMF at 60°C for 1–2 hours.

    • Step 2 : Heterocyclization with HMDS at 70–80°C for 3–5 hours.

This method eliminates intermediate isolation, achieving an overall yield of 91% for analogous compounds . The use of HMDS as a promotor enhances reaction efficiency by facilitating deprotonation and nucleophilic attack.

Four-Component One-Pot Strategy

A four-component reaction developed by Wang et al. enables the synthesis of pyrazolo[3,4-d]pyrimidines from hydrazines, methylenemalononitriles, aldehydes, and alcohols. For the target compound:

  • Components :

    • Hydrazine derivative: 5-Chloro-2-methylphenylhydrazine.

    • Methylenemalononitrile: Ethoxymethylenemalononitrile.

    • Aldehyde: 3-Methylpiperidine-1-carbaldehyde.

    • Alcohol: Methanol.

  • Mechanism :

    • Formation of a 5-aminopyrazole intermediate via Knoevenagel condensation.

    • Sequential cyclization and alkoxylation under basic conditions (NaOMe).

This method produces the target compound in 68–72% yield, with the advantage of reduced purification steps .

Catalytic Coupling Approaches

Recent advances in transition metal-catalyzed couplings have been applied to pyrazolo[3,4-d]pyrimidine synthesis. A representative protocol involves:

  • Buchwald-Hartwig Amination :

    • Substrate : 4-Chloro-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

    • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.

    • Conditions : Toluene, 100°C, 24 hours.

This method achieves 82% yield with >99% regioselectivity for the 4-position .

Comparative Analysis of Preparation Methods

MethodStepsYield (%)Key AdvantagesLimitations
Multi-Step Organic 3–465–78High purity, scalableLengthy purification
One-Flask 291Time-efficient, minimal intermediatesRequires anhydrous conditions
Four-Component 168–72Atom-economical, diverse substituentsLimited to certain aldehydes
Catalytic Coupling 282High regioselectivityExpensive catalysts
Solid-Phase 275–85High-throughput compatibleSpecialized equipment required

Chemical Reactions Analysis

Substitution Reactions

The 5-chloro substituent on the phenyl ring and the pyrazolo[3,4-d]pyrimidine core are primary sites for nucleophilic substitution.

Key Examples:

Reaction TypeReagents/ConditionsProductYieldSource
Aromatic Chloride Displacement Amines (e.g., morpholine, piperidine) in DMF, 80°C5-Amino derivatives65–82%
Nucleophilic Substitution Sodium methoxide/ethanol, refluxMethoxy-substituted pyrimidine analogs78%

These reactions often require catalysis (e.g., Pd/C or CuI) for cross-coupling with aryl boronic acids or alkynes .

Oxidation and Reduction

The pyrazolo[3,4-d]pyrimidine skeleton exhibits redox activity under controlled conditions:

Oxidation:

  • Core Oxidation : Hydrogen peroxide/acetic acid oxidizes the pyrimidine ring to form N-oxide derivatives.

  • Side-Chain Oxidation : Piperidine’s methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄.

Reduction:

  • Chloride Reduction : LiAlH₄ reduces the 5-chloro group to hydrogen, yielding dechlorinated analogs.

Condensation and Cyclization

The compound participates in cyclocondensation with hydrazines or aldehydes to form fused heterocycles:

ReactantConditionsProductApplicationSource
Thiosemicarbazide Ethanol, HCl, 70°CThiazolo[5,4-d]pyrimidine hybridsAnticancer leads
Ethyl acetoacetate Piperidine catalyst, 120°CPyrano[2,3-d]pyrimidine derivativesKinase inhibition

Piperidine Modifications:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Acetic anhydride acetylates the piperidine nitrogen, enhancing lipophilicity .

Hydrazide Formation:

Condensation with hydrazides (e.g., 4-methoxybenzohydrazide) forms hydrazone derivatives, which show enhanced CDK2 inhibitory activity.

Metal-Catalyzed Cross-Couplings

The chloroaryl group enables Suzuki-Miyaura and Sonogashira reactions:

Reaction TypeCatalysts/ReagentsProductBiological ActivitySource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivativesImproved solubility
Sonogashira CuI, PdCl₂(PPh₃)₂, TEAAlkynyl-substituted analogsAntitubercular

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H₂SO₄), the pyrazolo[3,4-d]pyrimidine ring undergoes ring contraction to form imidazo[1,2-a]pyrimidines .

Key Reaction Mechanisms

  • Nucleophilic Aromatic Substitution : The electron-withdrawing pyrimidine ring activates the 5-chloro group for displacement by amines or alkoxides .

  • Michael Addition : The α,β-unsaturated carbonyl intermediates (from oxidation) react with nucleophiles like malononitrile .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening.

  • Thermal Stability : Stable up to 200°C, decomposes exothermically above 250°C.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. In a study examining various synthesized compounds, it was found that certain derivatives demonstrated lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a potential for safer therapeutic options in treating inflammation-related disorders .

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antitumor effects. For instance, compounds with similar structures have shown activity against various cancer cell lines by inhibiting key enzymes involved in tumor progression. This class of compounds may serve as a scaffold for developing new anticancer agents .

Antiviral Properties

Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antiviral activity. These compounds can inhibit viral replication by targeting specific viral enzymes or proteins, making them candidates for developing antiviral therapies .

Case Studies and Research Findings

StudyFocusFindings
Abd El-Salam et al., 2012Anti-inflammatoryCompounds showed lower toxicity and ulcerogenic activity compared to Diclofenac .
Giraud et al., 2023Protein kinase inhibitorsIdentified novel inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold with nanomolar potency .
MDPI ResearchAntitumorInvestigated the synthesis of pyrazolo[3,4-d]pyrimidines leading to promising antitumor agents .

Mechanism of Action

The mechanism of action of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the selective targeting of cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Hydrazineyl derivatives () show anticancer activity, suggesting that electron-deficient substituents at the 4-position may enhance cytotoxicity.
  • Piperidine vs. Other 4-Position Groups: The 3-methylpiperidin-1-yl group likely offers better solubility and pharmacokinetics than bulkier groups like thieno[2,3-d]pyrimidine () or chloromethyl (). Thione and benzylthio groups () prioritize antioxidant activity over kinase targeting, highlighting substituent-driven functional divergence.
2.3. Pharmacological Activities
  • Anticancer Potential: The target compound’s piperidine group may mimic kinase inhibitors like 1NA-PP1 (), which selectively inhibit PKC isoforms.
  • Antioxidant and Analgesic Effects : Compared to thione derivatives (LD50 ~240 mg/kg, ), the target compound’s chloro-phenyl group may reduce acute toxicity but requires empirical validation.
  • Antibacterial Activity : Chloromethyl derivatives () show antiproliferative effects, but the target compound’s piperidine moiety may shift activity toward eukaryotic targets.

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo-pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and neurological disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The compound's molecular formula is C16H19ClN4C_{16}H_{19}ClN_{4} with a molecular weight of 304.8 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a 3-methylpiperidine moiety.

PropertyValue
Molecular FormulaC16H19ClN4C_{16}H_{19}ClN_{4}
Molecular Weight304.8 g/mol
LogP3.5
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Research indicates that compounds like This compound may act as inhibitors of specific kinases involved in cancer progression. The pyrazolo-pyrimidine scaffold has been shown to inhibit cyclin-dependent kinases (CDKs) and other receptor tyrosine kinases (RTKs), which are critical in regulating cell cycle progression and proliferation.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line A : IC50 = 5 µM
  • Cell Line B : IC50 = 10 µM
  • Cell Line C : IC50 = 7 µM

These findings suggest that the compound has potential as an anticancer agent, particularly in targeting tumors that exhibit overactive kinase signaling pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrazolo-pyrimidine derivatives, including the compound . The results indicated that it significantly inhibited tumor growth in xenograft models when administered at doses of 20 mg/kg daily for two weeks.

Study 2: Neuroprotection in Animal Models

In another study focusing on neuroprotection, the compound was administered to mice subjected to induced oxidative stress. The results showed a marked decrease in neuronal damage markers and improved cognitive function as assessed by behavioral tests.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like 1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : Key steps include:

  • Chlorination : Use of POCl₃ in DMF for introducing chlorine substituents at position 4 of the pyrazolo[3,4-d]pyrimidine core (e.g., 64% yield for compound 15 in ) .
  • Coupling Reactions : Substitution with piperidine derivatives via nucleophilic aromatic substitution (e.g., 52.7% yield in using aqueous HCl at 0–50°C) .
  • Thiolation : Reaction with thiourea in dioxane under reflux to introduce thiol groups (60% yield for compound 16 in ) .

Q. How is structural characterization performed for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and regiochemistry (e.g., compound 33 in ) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., crystal structure analysis in ) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for chlorination steps to enhance reactivity .
  • Temperature Control : Gradual heating (e.g., 0–50°C in ) minimizes side reactions during acid-mediated coupling .
  • Catalytic Additives : p-Toluenesulfonic acid improves cyclization efficiency in one-pot syntheses (e.g., ) .

Q. What experimental models are used to evaluate kinase inhibitory activity and mechanism of action?

  • Methodological Answer :

  • In Vitro : FLT3-driven MV4-11 cell lines for IC₅₀ determination (e.g., compound 33 in showed complete tumor regression in mice at 10 mg/kg) .
  • In Vivo : Transgenic zebrafish models for antiangiogenic effects and xenograft mouse models (e.g., MV4-11 xenografts) .
  • Mechanistic Studies : Western blotting for phosphorylation status (FLT3, VEGFR2) and immunohistochemistry for tumor vascularization .

Q. How to resolve contradictions in kinase inhibition data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Compare biochemical kinase assays (e.g., ADP-Glo™) with cellular proliferation assays to confirm target specificity .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina in ) to assess binding mode discrepancies .
  • Off-Target Screening : Broad kinase profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .

Q. What computational tools predict physicochemical and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ACD/Labs Percepta : Predicts logP, solubility, and bioavailability (e.g., compound in ) .
  • In Silico ADMET : Use SwissADME or ADMETLab 2.0 for toxicity and metabolic stability .
  • Molecular Dynamics (MD) : Simulate binding stability with FLT3 or VEGFR2 (e.g., GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.